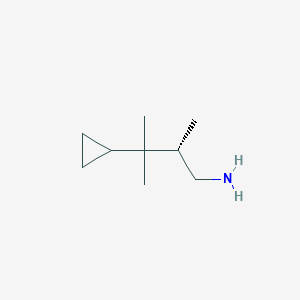

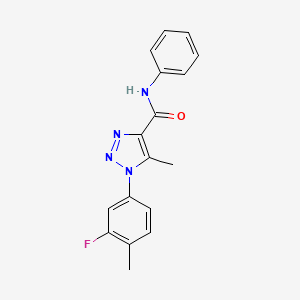

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a significant intermediate of 1H-indazole derivatives . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound is synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by X-ray diffraction and calculated by exerting density functional theory (DFT) . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Wissenschaftliche Forschungsanwendungen

Synthesis of Indazole Derivatives

Indazole derivatives are compounds of significant interest due to their diverse biological activities. The compound serves as an important intermediate for the synthesis of such derivatives, which have applications ranging from anticancer to antiviral and antibacterial agents . The ability to modify the indazole structure through reactions like the Suzuki–Miyaura coupling makes it a versatile building block in medicinal chemistry.

Development of Photoelectric Materials

The compound’s derivatives have shown potential in the field of energy, particularly in the development of photoelectric materials . This application is crucial for advancing solar energy technologies and creating more efficient photovoltaic cells.

Agricultural Chemical Research

In agriculture, indazole derivatives, which can be synthesized using this compound, exhibit insecticidal and weeding activities . This makes it a valuable precursor for developing new agrochemicals that can enhance crop protection.

Catalytic Protodeboronation

Protodeboronation is a process that removes the boron moiety from boronic esters. The compound can undergo catalytic protodeboronation, which is a key step in organic synthesis transformations, such as anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis to form carbon-carbon bonds . This reaction is widely employed in the pharmaceutical industry to create a variety of drug molecules.

Neutron Capture Therapy

Boronic acids and their esters, like the compound , are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumors on a cellular level.

Synthesis of Biologically Active Natural Products

The compound is a potential precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have a range of biological activities, including anticancer and anti-inflammatory effects.

ROS-Responsive Nanoparticles

The compound has been utilized in the functionalization of reactive oxygen species (ROS)-responsive multifunctional nanoparticles for the treatment of chronic diseases like periodontitis . This application highlights its role in the emerging field of nanomedicine and targeted drug delivery.

Wirkmechanismus

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound may participate, is a key process in organic chemistry, contributing to the synthesis of various biologically active compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which our compound belongs, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

Given its potential use in the suzuki–miyaura reaction, it can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the pH and is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the stability and reactivity of this compound .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCHDIUTZFVAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)

![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)